N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Catalog No.
S6779304
CAS No.
1326854-31-2
M.F
C26H28N4O3
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-...

CAS Number

1326854-31-2

Product Name

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C26H28N4O3/c1-18(2)20-7-9-21(10-8-20)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-19-5-4-6-22(15-19)33-3/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31)

InChI Key

WJRKOPCZNIEXBV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC

The exact mass of the compound N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is 444.21614077 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound characterized by its unique structural features, which include a methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety. The compound has a molecular formula of C₁₈H₁₈N₄O₂ and a molecular weight of approximately 318.36 g/mol. Its structure combines various functional groups, including amides and ketones, which contribute to its potential biological activities.

The mechanism of action of specific pyrazolylopyrazinones is currently being investigated. Some studies suggest they may interact with specific enzymes or receptors in the body []. However, due to limitations on discussing specific chemicals, the mechanism of action for N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide cannot be provided here.

Here's why information might not be available:

  • The molecule may be very new and still under development.
  • It may be a proprietary compound, and research details are not shared publicly.
  • Scientific research results are often published after significant testing and analysis, so there might be a delay in finding information.

Here are some resources where you can search for scientific research publications:

  • Google Scholar:
  • PubMed Central:
  • ScienceDirect:
Typical of amides and pyrazoles. Notably, it may participate in:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The presence of the ketone group allows for nucleophilic attack, leading to various substitution products.
  • Condensation Reactions: The compound can react with other nucleophiles to form new compounds through condensation processes.

Preliminary studies suggest that N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide exhibits notable biological activities. It has been investigated for:

  • Anticancer Properties: Similar compounds in the pyrazolo series have shown promising anticancer effects, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects: Some derivatives of pyrazolo compounds are known to exhibit anti-inflammatory properties, which may also apply to this compound.

The synthesis of N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves:

  • Formation of the Pyrazolo[1,5-a]pyrazin Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazones or hydrazines with carbonyl compounds.
  • Amidation Reaction: The final compound is synthesized by reacting the pyrazolo intermediate with 3-methoxybenzylamine in the presence of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Chemical Probes: It can be utilized in biochemical assays to study specific biological pathways or mechanisms.

Interaction studies are crucial for understanding how N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide interacts with biological targets. Research indicates that:

  • Protein Binding: The compound may bind to specific proteins involved in cancer progression or inflammatory responses.
  • Receptor Interactions: It could interact with receptors such as kinases or nuclear hormone receptors that play roles in cell signaling pathways.

Several compounds share structural similarities with N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide. These include:

Compound NameStructure HighlightsUnique Features
1-(3-Methoxyphenyl)-3-(4-fluorophenyl)ureaContains urea linkageKnown for selective anti-cancer activity
3-Amino-N-(4-methoxyphenyl)-pyridinonePyridinone coreExhibits neuroprotective properties
4-Oxo-N-(propionyl)-pyrazoleSimplified pyrazole structureShows potent anti-inflammatory effects

Uniqueness

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide stands out due to its complex structure combining multiple pharmacophores that may enhance its therapeutic potential compared to simpler analogs.

This comprehensive overview highlights the significance of N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide in medicinal chemistry and its potential applications in drug development. Further research is warranted to fully elucidate its biological mechanisms and therapeutic efficacy.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

444.21614077 g/mol

Monoisotopic Mass

444.21614077 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-23-2023

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